molecular formula C12H18N2 B3034388 (1-Adamantylamino)acetonitrile CAS No. 16782-40-4

(1-Adamantylamino)acetonitrile

Cat. No.: B3034388
CAS No.: 16782-40-4
M. Wt: 190.28 g/mol
InChI Key: OHYSSBLWXFRRIR-UHFFFAOYSA-N
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Description

(1-Adamantylamino)acetonitrile is a chemical compound that features an adamantane group linked to an aminoacetonitrile core. The adamantyl moiety is known to significantly increase the lipophilicity of molecules, which can positively modulate their therapeutic index and improve their ability to cross biological membranes . The aminoacetonitrile functional group is a key structural motif in compounds with demonstrated biological activity; for instance, it forms the core of a class of low molecular mass compounds known as amino-acetonitrile derivatives (AADs), which have been developed into anthelmintic agents for veterinary medicine . This combination of a rigid, lipophilic adamantane group with a versatile and pharmaceutically relevant nitrile group makes (1-Adamantylamino)acetonitrile a valuable intermediate for medicinal chemistry. Researchers can utilize this compound as a synthetic building block in the development of novel bioactive molecules. Its structure suggests potential for application in creating protease inhibitors or ligands for various biological targets, leveraging the metabolic stability and unique spatial geometry provided by the adamantane cage . The nitrile group can serve as a versatile handle for further chemical transformations or act as a pharmacophore in its own right. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1-adamantylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,2-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYSSBLWXFRRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233239
Record name 2-(Tricyclo[3.3.1.13,7]dec-1-ylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16782-40-4
Record name 2-(Tricyclo[3.3.1.13,7]dec-1-ylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16782-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tricyclo[3.3.1.13,7]dec-1-ylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the nucleophilic attack of 1-adamantylamine on formaldehyde, forming an imine intermediate. Subsequent cyanide addition to the electrophilic carbon yields the α-aminonitrile product. Key parameters include:

  • Solvent : Hydroalcoholic mixtures (e.g., ethanol/water) or dimethylformamide (DMF).
  • Cyanide Source : Potassium cyanide (KCN) or sodium cyanide (NaCN) in stoichiometric amounts.
  • Temperature : 60–80°C for 12–24 hours to overcome steric hindrance from the adamantyl group.

A representative procedure from involves reacting 1-adamantylamine (0.01 mol) with formaldehyde (1.2 equiv) and KCN (1.5 equiv) in ethanol/water (3:1) at 70°C for 18 hours. The product precipitates upon cooling and is isolated via filtration (yield: ~65–70%).

Limitations and Optimizations

  • Steric Hindrance : The bulky adamantane moiety slows imine formation, necessitating prolonged heating.
  • Cyanide Toxicity : Substituting KCN with trimethylsilyl cyanide (TMSCN) in anhydrous DMF improves safety but increases cost.
  • Purification : Column chromatography on silica gel (ethyl acetate/hexanes) or trituration with petroleum ether enhances purity.

Cyanide Generation from Acetonitrile

Recent innovations employ acetonitrile as a latent cyanide source, leveraging its oxidation under acidic conditions. This method aligns with green chemistry principles by minimizing hazardous reagent use.

Two-Phase Reaction System

The protocol involves:

  • Oxidation : Sulfuric acid (H₂SO₄) converts acetonitrile to hydrogen cyanide (HCN) in situ.
  • Condensation : 1-Adamantylamine and formaldehyde react with HCN in a biphasic system (acetonitrile/water).

A study in details combining 1-adamantylamine (0.17 mmol), paraformaldehyde (0.2 mmol), and acetonitrile (3 mL) with aqueous H₂SO₄ (pH 2–3). After 3 hours at 50°C, the mixture is neutralized with NaHCO₃ and extracted into ethyl acetate (yield: ~60%).

Advantages Over Traditional Methods

  • Safety : Avoids handling solid cyanides.
  • Scalability : Compatible with continuous-flow setups for large-scale production.
  • Byproduct Management : Reduced waste compared to stoichiometric cyanide approaches.

Nucleophilic Substitution Strategies

While less common, chloroacetonitrile serves as an electrophilic partner in SN2 reactions with 1-adamantylamine. This route bypasses imine intermediates but requires stringent moisture control.

Synthetic Protocol

In anhydrous DMF, 1-adamantylamine (1.2 equiv) reacts with chloroacetonitrile (1.0 equiv) in the presence of sodium bicarbonate (2.0 equiv) at 60°C. The reaction progress is monitored via TLC, and the product is isolated by flash chromatography (hexanes/ethyl acetate).

Key Observations :

  • Reaction Time : 24–36 hours for complete conversion.
  • Yield : Moderate (50–55%) due to competing hydrolysis of chloroacetonitrile.
  • Side Products : Hydrolysis generates (1-Adamantylamino)acetamide, necessitating careful pH control.

Comparative Analysis of Synthetic Routes

Parameter Strecker Synthesis Acetonitrile Oxidation Nucleophilic Substitution
Yield 65–70% 60% 50–55%
Cyanide Handling High risk Low risk Not applicable
Reaction Time 18–24 hours 3–5 hours 24–36 hours
Purification Filtration/Chromatography Liquid-liquid extraction Flash chromatography
Scalability Moderate High Low

Chemical Reactions Analysis

Types of Reactions: (1-Adamantylamino)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used to reduce the nitrile group to an amine.

    Oxidation: Potassium permanganate (KMnO₄) can be used to oxidize the nitrile group to a carboxylic acid.

Major Products:

    Reduction Product: (1-Adamantylamino)methylamine.

    Oxidation Product: (1-Adamantylamino)acetic acid.

Scientific Research Applications

(1-Adamantylamino)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity, including antiviral and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and unique structural features.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1-Adamantylamino)acetonitrile is not fully understood. its structural features suggest it could interact with various molecular targets, including enzymes and receptors. The adamantane moiety is known for enhancing the stability and bioavailability of compounds, which could contribute to its effects in biological systems .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (1-Adamantylamino)acetonitrile with structurally related adamantane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Group CAS Number Source
(1-Adamantylamino)acetonitrile C₁₂H₁₇N 175.28 Sparingly in water Nitrile 16269-13-9
1-Adamantanemethylamine C₁₁H₁₉N 165.28 Not reported Amine 17768-41-1
1-Aminoadamantane hydrochloride C₁₀H₁₈ClN 187.71 Soluble in H₂O, EtOH Amine (HCl salt) 665-66-7
1-Adamantanemethanol C₁₁H₁₈O 166.26 Not reported Alcohol 770-71-8
1-(S)-Adamantan-1-yl-(R)-(2-hydroxy-1-phenylethylamino)acetonitrile C₂₀H₂₆N₂O 310.43 Not reported Nitrile, hydroxyl, amine 361441-95-4

Key Observations :

  • The nitrile group in (1-Adamantylamino)acetonitrile increases polarity compared to 1-Adamantanemethylamine but reduces solubility relative to ionic derivatives like 1-Aminoadamantane hydrochloride .

Biological Activity

(1-Adamantylamino)acetonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

(1-Adamantylamino)acetonitrile, characterized by the adamantane structure linked to an amino group and a nitrile, exhibits unique physicochemical properties that influence its biological activity. The adamantane moiety is known for its ability to enhance the lipophilicity of compounds, which can improve cell membrane permeability.

The biological activity of (1-Adamantylamino)acetonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which can lead to altered drug metabolism.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic processes.
  • Antiviral Properties : There is evidence indicating that derivatives of adamantane compounds possess antiviral activity, particularly against influenza viruses.

Biological Activity Data Table

Activity Type Mechanism Reference
Enzyme InhibitionInhibition of CYP450 enzymes
AntimicrobialDisruption of cell membranes
AntiviralInterference with viral replication

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various adamantane derivatives, (1-Adamantylamino)acetonitrile was tested against multiple bacterial strains. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics.

Case Study 2: Enzyme Interaction

A detailed investigation into the interaction of (1-Adamantylamino)acetonitrile with cytochrome P450 enzymes revealed that it acts as a moderate inhibitor. This could have implications for drug-drug interactions in patients receiving concurrent medications metabolized by these enzymes .

Research Findings

Recent research highlights the potential of (1-Adamantylamino)acetonitrile as a lead compound for further development:

  • Selectivity and Toxicity : Studies have shown that while it exhibits potent biological activity, it also maintains a favorable selectivity index against mammalian cells, suggesting low cytotoxicity .
  • Future Directions : Ongoing research aims to modify the compound's structure to enhance its efficacy and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (1-Adamantylamino)acetonitrile?

  • Methodology : The synthesis typically involves coupling 1-adamantylamine with acetonitrile derivatives under acidic conditions. For example, trifluoroacetic acid (TFA) is effective in facilitating adamantylation reactions, as demonstrated in the formation of adamantyl-containing diketones . Reaction temperatures between 20–40°C and inert atmospheres (e.g., nitrogen) are recommended to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which analytical techniques are recommended for characterizing (1-Adamantylamino)acetonitrile purity and structure?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm adamantyl group integration and nitrile functionality. Deuterated solvents like CDCl3_3 or DMSO-d6_6 are ideal for resolving complex splitting patterns .
  • HPLC : Reverse-phase HPLC with acetonitrile/water gradients (e.g., 60:40 to 90:10 v/v) and UV detection at 210–254 nm ensures purity assessment. Charged aerosol detection (CAD) improves sensitivity for non-chromophoric compounds .

Q. What safety precautions are critical when handling (1-Adamantylamino)acetonitrile in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors, which release cyanide metabolites upon decomposition .
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid latex gloves due to permeability concerns .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data of (1-Adamantylamino)acetonitrile derivatives?

  • Methodology :

  • 2D NMR Techniques : Employ COSY, HSQC, or NOESY to resolve overlapping signals in crowded spectra, particularly for adamantyl protons .
  • Solvent Effects : Compare spectra in multiple solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to identify solvent-induced shifts .
  • Dynamic NMR : Use variable-temperature NMR to study conformational exchange in flexible derivatives .

Q. What strategies optimize the separation of (1-Adamantylamino)acetonitrile in complex mixtures using HPLC?

  • Methodology :

  • Gradient Elution : Implement step-down gradients (e.g., 90% to 60% acetonitrile) to improve resolution of polar impurities. A C18 column (5 µm, 250 mm × 4.6 mm) is optimal .
  • Design of Experiments (DoE) : Apply factorial designs to optimize flow rate (1.0–1.5 mL/min) and column temperature (25–40°C). Central composite designs help identify nonlinear effects .
  • Mobile Phase Additives : Use 0.1% trifluoroacetic acid (TFA) to suppress peak tailing for basic analytes .

Q. How to assess the sigma receptor binding affinity of (1-Adamantylamino)acetonitrile analogs?

  • Methodology :

  • Radioligand Binding Assays : Use 3H^3H-labeled ligands (e.g., 3H^3H-DTG for σ1 receptors) in competitive binding studies. Incubate test compounds with rat brain membranes and measure displacement of radioligands via scintillation counting .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents on the adamantyl or acetonitrile moieties to evaluate steric and electronic effects on binding .

Data Contradiction and Optimization

Q. How to address conflicting solubility data for (1-Adamantylamino)acetonitrile in aqueous systems?

  • Methodology :

  • Phase Separation : Acetonitrile-water mixtures may phase-separate under high salt concentrations (e.g., NaCl > 2 M) or low temperatures (<0°C). Use salt-out extraction or low-temperature partitioning to isolate the compound .
  • Co-Solvents : Add methanol (10–20%) to improve miscibility in polar solvents .

Q. What experimental controls are essential to validate synthetic yields of (1-Adamantylamino)acetonitrile?

  • Methodology :

  • Internal Standards : Use deuterated acetonitrile or adamantane derivatives as internal standards in 1H^1H NMR quantification .
  • Mass Balance : Track unreacted starting materials via TLC or GC-MS to account for losses during purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Adamantylamino)acetonitrile
Reactant of Route 2
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